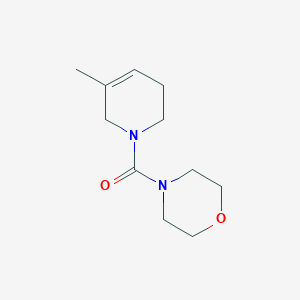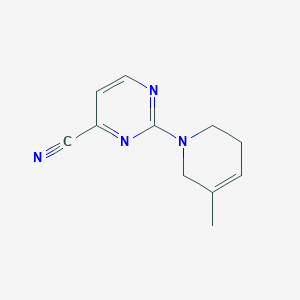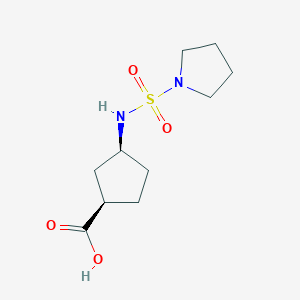![molecular formula C12H13ClFNO4S B6633536 (1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633536.png)
(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Mecanismo De Acción
The mechanism of action of ((1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of dihydrofolate reductase, which is essential for the synthesis of DNA and RNA. It also inhibits the activity of cyclooxygenase-2, which is responsible for the production of prostaglandins. Additionally, it inhibits the activity of Janus kinase 2, which is involved in the JAK/STAT signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid are diverse. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and inhibit angiogenesis. It also inhibits the production of pro-inflammatory cytokines and has antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of ((1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid for lab experiments are its diverse biochemical and physiological effects, which make it a useful tool for studying various diseases. However, its limitations include its potential toxicity and the need for further optimization of the synthesis method to improve the yield and purity of the product.
Direcciones Futuras
The future directions for ((1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid include further studies on its potential use in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Additionally, the synthesis method can be further optimized to improve the yield and purity of the product. The development of new analogs of (this compound)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can also be explored to improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of ((1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves the reaction of 3-chloro-2-fluoroaniline with cyclopentanone in the presence of a base. The resulting intermediate is then reacted with 1,3-dibromo-2-propanol to form the desired product. The synthesis method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
((1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has been studied for its potential use in the treatment of various diseases. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, it has antibacterial properties, as it inhibits the growth of certain bacterial strains.
Propiedades
IUPAC Name |
(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO4S/c13-9-2-1-3-10(11(9)14)20(18,19)15-8-5-4-7(6-8)12(16)17/h1-3,7-8,15H,4-6H2,(H,16,17)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOCHVYBBJQOCU-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)



![(1R,3S)-3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)cyclopentane-1-carboxylic acid](/img/structure/B6633495.png)
![(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633502.png)
![(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633505.png)
![(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633508.png)
![(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633515.png)
![(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633523.png)

![(1R,3S)-3-[(5-cyanopyridin-2-yl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633542.png)
![2-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6633548.png)